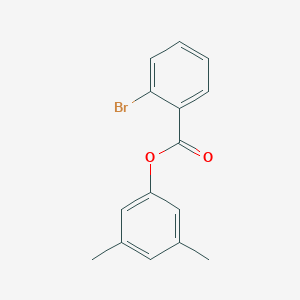

3,5-Dimethylphenyl 2-bromobenzoate

Description

3,5-Dimethylphenyl 2-bromobenzoate is a benzoate ester featuring a bromine atom at the ortho position of the benzoate ring and 3,5-dimethyl substituents on the phenyl group. This compound is structurally characterized by its electron-withdrawing bromine and electron-donating methyl groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17g/mol |

IUPAC Name |

(3,5-dimethylphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-10-7-11(2)9-12(8-10)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

InChI Key |

KOTWQNAVUIRSOR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Br)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Analysis :

- Meta vs. Ortho Substitution : The 3,5-dimethylphenyl group (meta-substituted) enhances lipophilicity and steric bulk, as seen in PET-inhibiting carboxamides . In contrast, ortho-substituted bromine in benzoates (e.g., ) may hinder rotational freedom, affecting crystal packing .

- Electronic Effects : Bromine (electron-withdrawing) at the ortho position could increase electrophilicity, while methyl groups (electron-donating) on the phenyl ring balance solubility and interaction with hydrophobic targets .

Polymer Functionalization

In , poly(arylene ether sulfone)s (PAES) with 3,5-dimethylphenyl pendants exhibit:

- High hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C).

- Enhanced alkaline stability due to dense quaternary ammonium group distribution .

Relevance to Target Compound :

The 3,5-dimethylphenyl group’s steric bulk in PAES suggests that similar substituents in 2-bromobenzoate derivatives could improve thermal stability or ion-exchange capacity in polymer matrices.

Crystallography and Solid-State Properties

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Exhibits two molecules per asymmetric unit, indicating unique packing influenced by meta-substitution .

- Methyl 3,5-dibromo-2-diacetamidobenzoate : Stabilized by weak C–H⋯O interactions, typical of ortho-substituted benzoates .

Comparison : The target compound’s ortho-bromine and meta-methyl groups may lead to intermolecular halogen bonding (Br⋯O) or steric hindrance, affecting solubility and crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.